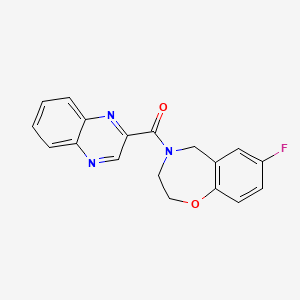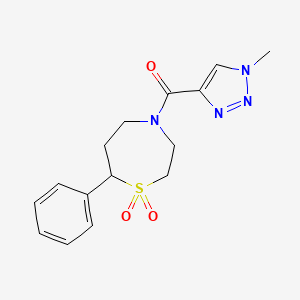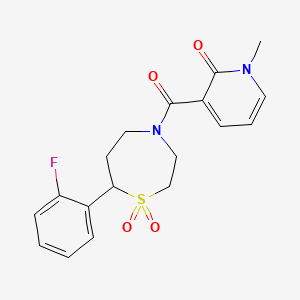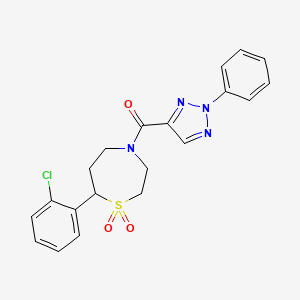![molecular formula C19H20FNO3S2 B6425781 7-(2-fluorophenyl)-4-[3-(methylsulfanyl)benzoyl]-1lambda6,4-thiazepane-1,1-dione CAS No. 2034384-64-8](/img/structure/B6425781.png)
7-(2-fluorophenyl)-4-[3-(methylsulfanyl)benzoyl]-1lambda6,4-thiazepane-1,1-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(2-Fluorophenyl)-4-[3-(methylsulfanyl)benzoyl]-1lambda6,4-thiazepane-1,1-dione, also known as 2-Fluorobenzoyl-3-methylsulfanyl-thiazepane-1,1-dione, is a novel synthetic compound that has been studied for its potential applications in the fields of medicinal chemistry and biochemistry. This compound has a unique structure and properties that make it attractive for further investigation. To date, there have been several studies conducted on the synthesis, mechanism of action, and biochemical and physiological effects of this compound.
Wissenschaftliche Forschungsanwendungen
7-(2-Fluorophenyl)-4-[3-(methylsulfanyl)benzoyl]-1lambda6,4-thiazepane-1,1-dione has been studied for its potential applications in the fields of medicinal chemistry and biochemistry. This compound has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal properties, making it a promising candidate for the development of new drugs and therapies. In addition, this compound has been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of certain tumor cells. Furthermore, this compound has been investigated for its ability to inhibit the growth of certain viruses, including HIV.
Wirkmechanismus
The exact mechanism of action of 7-(2-Fluorophenyl)-4-[3-(methylsulfanyl)benzoyl]-1lambda6,4-thiazepane-1,1-dione is not yet fully understood. However, it is believed that this compound binds to certain enzymes and receptors, which then disrupt the normal functioning of the cell. This disruption of the cell’s normal functioning can lead to the inhibition of certain processes, such as inflammation, bacterial and fungal growth, and tumor cell growth.
Biochemical and Physiological Effects
7-(2-Fluorophenyl)-4-[3-(methylsulfanyl)benzoyl]-1lambda6,4-thiazepane-1,1-dione has been studied for its potential biochemical and physiological effects. This compound has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal properties, making it a promising candidate for the development of new drugs and therapies. In addition, this compound has been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of certain tumor cells. Furthermore, this compound has been investigated for its ability to inhibit the growth of certain viruses, including HIV.
Vorteile Und Einschränkungen Für Laborexperimente
7-(2-Fluorophenyl)-4-[3-(methylsulfanyl)benzoyl]-1lambda6,4-thiazepane-1,1-dione has several advantages and limitations when used in laboratory experiments. One advantage of this compound is that it is relatively easy to synthesize, as the reaction can be carried out in a solvent at room temperature. In addition, this compound has been studied for its potential applications in medicinal chemistry and biochemistry, making it a promising candidate for further research. However, this compound also has some limitations, such as its relatively low solubility in most solvents.
Zukünftige Richtungen
7-(2-Fluorophenyl)-4-[3-(methylsulfanyl)benzoyl]-1lambda6,4-thiazepane-1,1-dione has a wide range of potential applications in the fields of medicinal chemistry and biochemistry. Further research is needed to better understand the exact mechanism of action of this compound, as well as its biochemical and physiological effects. In addition, this compound has potential applications in cancer therapy and antiviral treatments, and further research is needed to determine the efficacy of these treatments. Finally, this compound has potential applications in the development of new drugs and therapies, and further research is needed to explore these possibilities.
Synthesemethoden
7-(2-Fluorophenyl)-4-[3-(methylsulfanyl)benzoyl]-1lambda6,4-thiazepane-1,1-dione is synthesized through a multi-step process, beginning with the reaction of 2-fluorobenzaldehyde and 3-methylsulfanylbenzoyl chloride in a solvent. This reaction yields the intermediate compound 2-fluorobenzoyl-3-methylsulfanyl-thiazepane-1,1-dione, which is then reacted with anhydrous ammonia to form the desired compound. The reaction is carried out in a solvent at room temperature and is complete within a few hours.
Eigenschaften
IUPAC Name |
[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-(3-methylsulfanylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO3S2/c1-25-15-6-4-5-14(13-15)19(22)21-10-9-18(26(23,24)12-11-21)16-7-2-3-8-17(16)20/h2-8,13,18H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKWARKRIAYSAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(3-(methylthio)phenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(4-{2-hydroxy-3-[2-(propan-2-yl)phenoxy]propyl}piperazin-1-yl)ethyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione](/img/structure/B6425713.png)
![N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-bromobenzamide](/img/structure/B6425718.png)
![N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-bromopyridine-3-carboxamide](/img/structure/B6425723.png)
![N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-fluoro-4-methoxybenzene-1-sulfonamide](/img/structure/B6425731.png)

![4-[(5-chlorothiophen-2-yl)sulfonyl]-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione](/img/structure/B6425742.png)

![4-[5-(1,2-dithiolan-3-yl)pentanoyl]-7-phenyl-1lambda6,4-thiazepane-1,1-dione](/img/structure/B6425748.png)

![5-[(1,1-dioxo-7-phenyl-1lambda6,4-thiazepan-4-yl)sulfonyl]-2-methoxybenzamide](/img/structure/B6425764.png)

![4-bromo-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide](/img/structure/B6425774.png)
